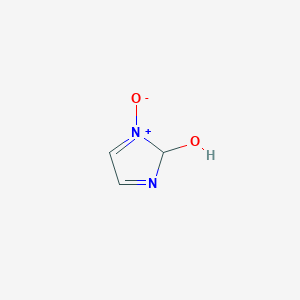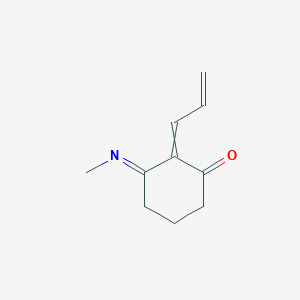![molecular formula C29H51NO3 B14179335 N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide CAS No. 920277-59-4](/img/structure/B14179335.png)
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide is a complex organic compound that belongs to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of cells and play a crucial role in maintaining the skin barrier and retaining moisture.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide typically involves the following steps:
Formation of the fatty acid chain: This can be achieved through the hydrogenation of unsaturated fatty acids or through the elongation of shorter fatty acids using malonyl-CoA and fatty acid synthase.
Attachment of the sphingosine base: The sphingosine base is synthesized from serine and palmitoyl-CoA through a series of enzymatic reactions.
Amidation reaction: The fatty acid chain is then attached to the sphingosine base through an amidation reaction, forming the ceramide backbone.
Addition of the benzamide group: The final step involves the attachment of the benzamide group to the ceramide backbone through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The use of flow reactors and continuous processing techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various derivatives depending on the nucleophile used.
科学研究应用
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ceramides and their derivatives in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential therapeutic effects in skin disorders, such as eczema and psoriasis, due to its role in maintaining the skin barrier.
Industry: Used in the formulation of skincare products and cosmetics for its moisturizing and barrier-enhancing properties.
作用机制
The mechanism of action of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide involves its incorporation into the cell membrane, where it helps to maintain the integrity and function of the membrane. It interacts with other lipids and proteins within the membrane, influencing various signaling pathways and cellular processes. The compound’s hydroxyl and amide groups play a crucial role in its interactions with other molecules.
相似化合物的比较
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
- N-[(2S,3R)-1,3-Dihydroxyhexacos-4-en-2-yl]palmitamide
- N-[(2S,3R)-1,3-Dihydroxynonadec-4-en-2-yl]stearamide
Uniqueness
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide is unique due to its specific fatty acid chain length and the presence of the benzamide group, which distinguishes it from other ceramides. This unique structure contributes to its specific biological and chemical properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
920277-59-4 |
|---|---|
分子式 |
C29H51NO3 |
分子量 |
461.7 g/mol |
IUPAC 名称 |
N-[(2S)-1,3-dihydroxypentadecan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C29H51NO3/c1-3-5-7-9-10-11-12-13-15-17-19-28(32)27(24-31)30-29(33)26-22-20-25(21-23-26)18-16-14-8-6-4-2/h20-23,27-28,31-32H,3-19,24H2,1-2H3,(H,30,33)/t27-,28?/m0/s1 |
InChI 键 |
VBAMJVUKXOBWPR-MBMZGMDYSA-N |
手性 SMILES |
CCCCCCCCCCCCC([C@H](CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCC(C(CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)

![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)
![5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14179306.png)

